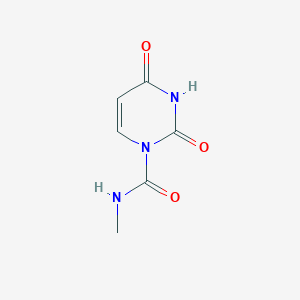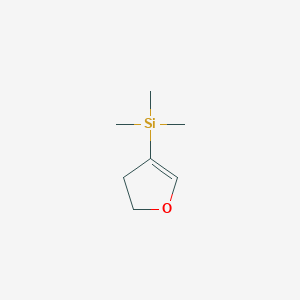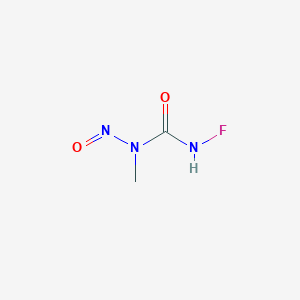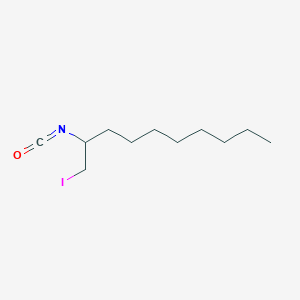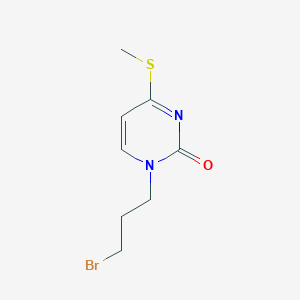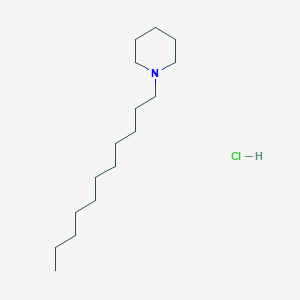![molecular formula C12H25NSi B14375381 N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine CAS No. 90897-63-5](/img/structure/B14375381.png)
N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a unique structure with both ethyl and methyldi(prop-1-en-1-yl)silyl groups attached to the nitrogen atom, making it a tertiary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine typically involves the reaction of N-ethyl ethanamine with methyldi(prop-1-en-1-yl)silyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines or amine-alcohols.
Substitution: Formation of azido derivatives or other substituted amines.
Scientific Research Applications
N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine involves its interaction with molecular targets through its amine and silyl groups. The compound can act as a nucleophile, participating in various chemical reactions. The silyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with a methyl and a propyl group attached to the nitrogen atom.
N-Ethylethanamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
Uniqueness
N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine is unique due to the presence of the methyldi(prop-1-en-1-yl)silyl group, which imparts distinct chemical properties and reactivity compared to other amines. This structural feature makes it particularly useful in applications requiring enhanced stability and reactivity.
Properties
CAS No. |
90897-63-5 |
|---|---|
Molecular Formula |
C12H25NSi |
Molecular Weight |
211.42 g/mol |
IUPAC Name |
N-ethyl-N-[[methyl-bis(prop-1-enyl)silyl]methyl]ethanamine |
InChI |
InChI=1S/C12H25NSi/c1-6-10-14(5,11-7-2)12-13(8-3)9-4/h6-7,10-11H,8-9,12H2,1-5H3 |
InChI Key |
HKKAXOHMTGYQFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C[Si](C)(C=CC)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane](/img/structure/B14375302.png)
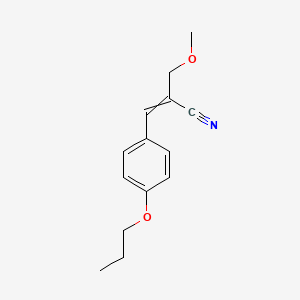
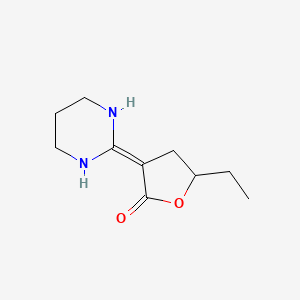
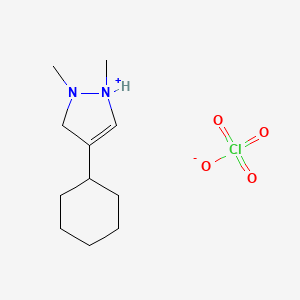

![1-Butoxybenzo[e]pyrene](/img/structure/B14375331.png)
